Cas no 88349-90-0 (Ethyl (5-Chloroquinolin-8-yl)oxyacetate)

Ethyl (5-Chloroquinolin-8-yl)oxyacetate is a quinoline-based ester compound with applications in organic synthesis and pharmaceutical intermediates. Its structure features a reactive ethoxycarbonylmethyloxy group attached to the 8-position of a 5-chloroquinoline scaffold, enabling further functionalization. The chloroquinoline moiety contributes to its utility in medicinal chemistry, particularly in the development of bioactive molecules. This compound is valued for its stability under standard conditions and its compatibility with a range of synthetic transformations, including nucleophilic substitutions and cross-coupling reactions. It serves as a versatile building block for constructing complex heterocyclic systems, making it useful in drug discovery and agrochemical research. Proper handling requires standard laboratory precautions due to potential irritant properties.
Ethyl (5-Chloroquinolin-8-yl)oxyacetate structure
88349-90-0 structure
Product Name:Ethyl (5-Chloroquinolin-8-yl)oxyacetate
CAS No:88349-90-0
MF:C13H12ClNO3
MW:265.692282676697
MDL:MFCD04275530
CID:636007
PubChem ID:21933492
Update Time:2025-05-24

Ethyl (5-Chloroquinolin-8-yl)oxyacetate Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, [(5-chloro-8-quinolinyl)oxy]-, ethyl ester
    • ethyl 2-(5-chloroquinolin-8-yl)oxyacetate
    • A2793
    • Acetic acid, [(5-chloro-8-quinolinyl)oxy]-, ethyl ester (9CI)
    • Ethyl 2-[(5-chloro-8-quinolinyl)oxy]acetate (ACI)
    • Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate
    • EN300-54320
    • HY-137563
    • ALBB-024505
    • SCHEMBL342559
    • ethyl [(5-chloroquinolin-8-yl)oxy]acetate
    • CS-0140439
    • Ethyl 2-(5-chloroquinolin-8-yloxy)acetate
    • 88349-90-0
    • AKOS003310053
    • DTXSID40620302
    • LS-08031
    • SB71690
    • A2793?
    • Ethyl2-((5-chloroquinolin-8-yl)oxy)acetate
    • ethyl 2-[(5-chloroquinolin-8-yl)oxy]acetate
    • MFCD04275530
    • E78249
    • Z57601550
    • Ethyl (5-Chloroquinolin-8-yl)oxyacetate
    • MDL: MFCD04275530
    • Inchi: 1S/C13H12ClNO3/c1-2-17-12(16)8-18-11-6-5-10(14)9-4-3-7-15-13(9)11/h3-7H,2,8H2,1H3
    • InChI Key: JEMXUSHXYOXNFL-UHFFFAOYSA-N
    • SMILES: O=C(COC1C2C(=CC=CN=2)C(Cl)=CC=1)OCC

Computed Properties

  • Exact Mass: 265.0505709g/mol
  • Monoisotopic Mass: 265.0505709g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 48.4Ų

Ethyl (5-Chloroquinolin-8-yl)oxyacetate Pricemore >>

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Ethyl (5-Chloroquinolin-8-yl)oxyacetate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  rt; 60 min, rt
Reference
SYNTHESIS AND ANTIOXIDANT, ANGIOTENSIN CONVERTING ENZYME INHIBITORY ACTIVITIES OF 8-HYDROXYQUINOLINE DERIVATIVES CARRYING 1,3,4-OXADIAZOLE MOIETY
Naik, Ravikumar N.; et al, Inventi Impact: Med Chem, 2013, (1), 29-38

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, reflux
1.2 Solvents: Acetone ;  reflux; 12 h, reflux
Reference
Novel (quinolin-8-yl-oxy)-pyrazole/thiophene derivatives: Synthesis, characterization and their pharmacological evaluation
Basavanna, Vrushabendra; et al, Results in Chemistry, 2022, 4,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, reflux
Reference
A New Series of 1,3,4-Oxadiazole Linked Quinolinyl-Pyrazole/Isoxazole Derivatives: Synthesis and Biological Activity Evaluation
Basavanna, V.; et al, Russian Journal of General Chemistry, 2021, 91(11), 2257-2266

Production Method 4

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid Solvents: Acetonitrile ;  6 h, rt
Reference
A general method for the metal-free, regioselective, remote C-H halogenation of 8-substituted quinolines
Motati, Damoder Reddy; et al, Chemical Science, 2018, 9(7), 1782-1788

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate ;  30 min, 55 - 60 °C
1.2 Solvents: Dimethyl sulfoxide ;  1 - 4 h, 55 - 60 °C
Reference
Process Development for the Crop Safener Cloquintocet Acid
Zhang, Chunming ; et al, Organic Process Research & Development, 2019, 23(10), 2218-2224

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  8 - 9 h, 60 °C
Reference
Synthesis, structure analysis, DFT calculations and energy frameworks of new coumarin appended oxadiazoles, to regress ascites malignancy by targeting VEGF mediated angiogenesis
Jyothi, Mahima; et al, Journal of Molecular Structure, 2022, 1252,

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate ;  30 min, 55 - 60 °C
1.2 Solvents: Dimethyl sulfoxide ;  1 - 4 h, 55 - 60 °C
Reference
Process Development for the Crop Safener Cloquintocet Acid
Zhang, Chunming ; et al, Organic Process Research & Development, 2019, 23(10), 2218-2224

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  30 min, 50 - 55 °C; 1 h, 55 - 60 °C
2.1 Reagents: Potassium carbonate ;  30 min, 55 - 60 °C
2.2 Solvents: Dimethyl sulfoxide ;  1 - 4 h, 55 - 60 °C
Reference
Process Development for the Crop Safener Cloquintocet Acid
Zhang, Chunming ; et al, Organic Process Research & Development, 2019, 23(10), 2218-2224

Production Method 9

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  5 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, reflux
2.2 Solvents: Acetone ;  reflux; 12 h, reflux
Reference
Novel (quinolin-8-yl-oxy)-pyrazole/thiophene derivatives: Synthesis, characterization and their pharmacological evaluation
Basavanna, Vrushabendra; et al, Results in Chemistry, 2022, 4,

Ethyl (5-Chloroquinolin-8-yl)oxyacetate Raw materials

Ethyl (5-Chloroquinolin-8-yl)oxyacetate Preparation Products

Ethyl (5-Chloroquinolin-8-yl)oxyacetate Suppliers

Amadis Chemical Company Limited
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(CAS:88349-90-0)Ethyl (5-Chloroquinolin-8-yl)oxyacetate
Order Number:A1060089
Stock Status:in Stock
Quantity:100mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:53
Price ($):169.0
Email:sales@amadischem.com

Additional information on Ethyl (5-Chloroquinolin-8-yl)oxyacetate

Ethyl (5-Chloroquinolin-8-yl)oxyacetate: A Comprehensive Overview

Ethyl (5-Chloroquinolin-8-yl)oxyacetate, with the CAS number 88349-90-0, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the quinoline derivative family, which has been extensively studied due to its diverse biological activities and potential applications in drug development. The molecule's structure consists of a quinoline ring substituted with a chlorine atom at the 5-position and an ethoxyacetyl group at the 8-position, making it a unique member of this chemical class.

Recent studies have highlighted the importance of quinoline derivatives in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities. Ethyl (5-Chloroquinolin-8-yl)oxyacetate has been investigated for its potential role in modulating cellular signaling pathways, particularly those involved in inflammation and cancer progression. Researchers have reported that this compound exhibits selective inhibitory effects on specific enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes.

In terms of synthesis, Ethyl (5-Chloroquinolin-8-yl)oxyacetate can be prepared through a multi-step process involving nucleophilic substitution and esterification reactions. The synthesis begins with the preparation of 5-chloroquinoline, which is then subjected to nucleophilic substitution at the 8-position using an appropriate nucleophile. Subsequent esterification with ethoxyacetic acid yields the final product. This method ensures high purity and structural integrity, making it suitable for both research and potential pharmaceutical applications.

The biological evaluation of Ethyl (5-Chloroquinolin-8-yl)oxyacetate has revealed promising results in preclinical models. For instance, studies conducted in vitro have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting mitochondrial function. Additionally, this compound has shown potent antimicrobial activity against a range of bacterial and fungal pathogens, suggesting its potential as an alternative to conventional antibiotics.

One of the most recent advancements in understanding Ethyl (5-Chloroquinolin-8-yl)oxyacetate involves its role in epigenetic regulation. Researchers have discovered that this compound can modulate histone acetyltransferase (HAT) activity, which plays a critical role in gene expression regulation. This finding opens new avenues for exploring its potential as an epigenetic therapeutic agent in treating diseases associated with abnormal gene expression patterns.

In conclusion, Ethyl (5-Chloroquinolin-8-yl)oxyacetate represents a valuable addition to the portfolio of quinoline derivatives with diverse biological activities. Its unique chemical structure, combined with its promising pharmacological properties, positions it as a candidate for further exploration in drug discovery programs. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is expected to play a significant role in advancing medical science.

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Amadis Chemical Company Limited
(CAS:88349-90-0)Ethyl (5-Chloroquinolin-8-yl)oxyacetate
A1060089
Purity:99%
Quantity:100mg
Price ($):169.0
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